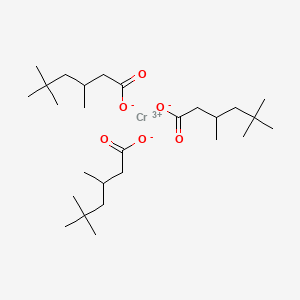
Chromium tris(3,5,5-trimethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium tris(3,5,5-trimethylhexanoate) is a chemical compound with the formula C27H51CrO6. It is a coordination complex where chromium is bonded to three 3,5,5-trimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
Chromium tris(3,5,5-trimethylhexanoate) can be synthesized through the reaction of chromium(III) chloride with 3,5,5-trimethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of chromium tris(3,5,5-trimethylhexanoate) often involves large-scale batch reactors where chromium salts and 3,5,5-trimethylhexanoic acid are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Chromium tris(3,5,5-trimethylhexanoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions result in new chromium complexes with different ligands.
科学的研究の応用
Chromium tris(3,5,5-trimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallodrugs.
Industry: It is utilized in the production of specialty materials and coatings due to its unique chemical properties.
作用機序
The mechanism by which chromium tris(3,5,5-trimethylhexanoate) exerts its effects involves coordination chemistry principles. The chromium center can interact with various substrates through ligand exchange, redox reactions, and coordination to form stable complexes. These interactions are crucial for its catalytic activity and other applications.
類似化合物との比較
Similar Compounds
- Chromium tris(acetylacetonate)
- Chromium tris(2-ethylhexanoate)
- Chromium tris(benzoate)
Uniqueness
Chromium tris(3,5,5-trimethylhexanoate) is unique due to the bulky nature of the 3,5,5-trimethylhexanoate ligands, which provide steric hindrance and influence the reactivity and stability of the complex. This makes it particularly useful in applications where controlled reactivity is desired.
特性
CAS番号 |
56663-29-7 |
|---|---|
分子式 |
C27H51CrO6 |
分子量 |
523.7 g/mol |
IUPAC名 |
chromium(3+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C9H18O2.Cr/c3*1-7(5-8(10)11)6-9(2,3)4;/h3*7H,5-6H2,1-4H3,(H,10,11);/q;;;+3/p-3 |
InChIキー |
IGRSPAMYVWCECY-UHFFFAOYSA-K |
正規SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
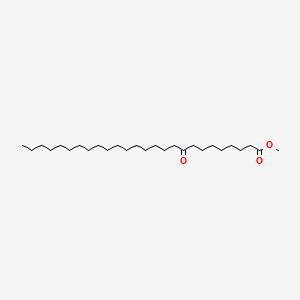
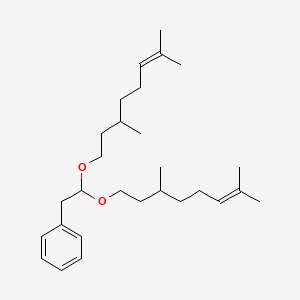
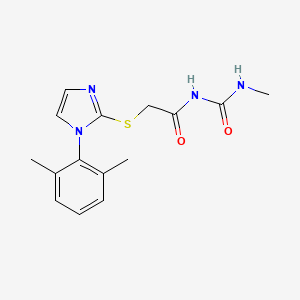
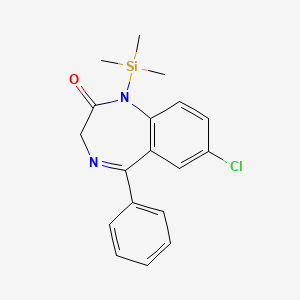
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
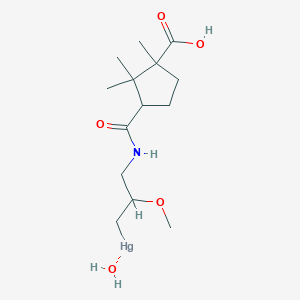
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
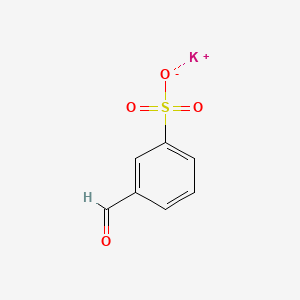

![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)


